molecular formula C17H16N8S B12272907 4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12272907
M. Wt: 364.4 g/mol
InChI Key: HDFMDTUXAJZWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrazole ring, a thieno[3,2-d]pyrimidine moiety, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of a pyrazole derivative with a thieno[3,2-d]pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
  • 4-(1H-pyrazol-4-yl)pyridine

Uniqueness

4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H16N8S

Molecular Weight

364.4 g/mol

IUPAC Name

4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine

InChI

InChI=1S/C17H16N8S/c1-3-22-25(4-1)15-10-14(19-12-20-15)23-5-7-24(8-6-23)17-16-13(2-9-26-16)18-11-21-17/h1-4,9-12H,5-8H2

InChI Key

HDFMDTUXAJZWLY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=NC5=C4SC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.